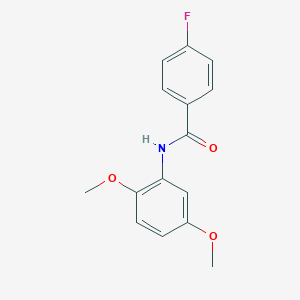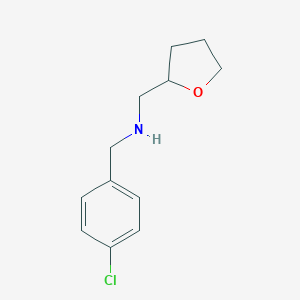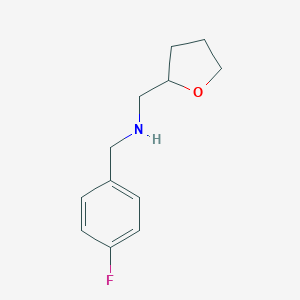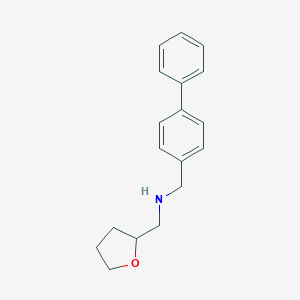
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide, commonly known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the group of benzoic acid herbicides and has been in use since the 1960s. Dicamba is known for its effectiveness against tough-to-kill weeds like pigweed, waterhemp, and marestail. In recent years, dicamba has been at the center of controversy due to its potential to drift and cause damage to non-target crops.
作用機序
Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventual death. It is taken up by the plant through its leaves and stems and translocated to the growing points, where it causes abnormal growth and cell division.
Biochemical and Physiological Effects:
Dicamba has been shown to affect several physiological processes in plants, including photosynthesis, respiration, and protein synthesis. It also alters the expression of genes involved in plant growth and development. In mammals, dicamba has been found to have low toxicity and is rapidly metabolized and excreted from the body.
実験室実験の利点と制限
Dicamba is a valuable tool for studying plant growth and development in the laboratory. It can be used to induce abnormal growth and study the effects on gene expression and protein synthesis. However, its use in laboratory experiments is limited by its potential to drift and cause damage to non-target plants.
将来の方向性
There are several areas of research that could benefit from further investigation into dicamba. These include:
1. Development of dicamba-resistant crops to reduce the potential for drift and damage to non-target crops.
2. Investigation of dicamba's effects on soil microorganisms and other non-target organisms.
3. Development of more effective and environmentally friendly herbicides to reduce the reliance on dicamba and other synthetic herbicides.
4. Investigation of dicamba's potential use in controlling invasive plant species in natural habitats.
5. Study of dicamba's effects on plant growth and development in different environmental conditions, such as drought or high salinity.
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds. While it has been at the center of controversy due to its potential to drift and cause damage to non-target crops, dicamba remains an important tool for farmers and researchers alike. Continued research into dicamba's effects on plant growth and development, as well as its potential use in controlling invasive species, could lead to new insights and applications in the future.
合成法
Dicamba can be synthesized through several methods, including the reaction of 3,5-dichlorobenzoic acid with 2-chlorobenzoyl chloride in the presence of a base like potassium carbonate or sodium hydroxide. Another method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzamide in the presence of a base.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective against several broadleaf weeds, including those that have developed resistance to other herbicides. Dicamba is also being investigated for its potential use in controlling invasive plant species in natural habitats.
特性
CAS番号 |
83426-52-2 |
|---|---|
製品名 |
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide |
分子式 |
C13H7Cl4NO |
分子量 |
335 g/mol |
IUPAC名 |
2,4-dichloro-N-(3,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO/c14-7-1-2-11(12(17)6-7)13(19)18-10-4-8(15)3-9(16)5-10/h1-6H,(H,18,19) |
InChIキー |
MAZLGPABDQAWAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)










![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)
